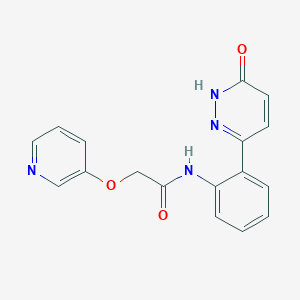

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide

Description

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridazinone ring, a phenyl group, and a pyridinyl ether moiety, making it a molecule of interest in various fields of research.

Properties

IUPAC Name |

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-2-pyridin-3-yloxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c22-16-8-7-15(20-21-16)13-5-1-2-6-14(13)19-17(23)11-24-12-4-3-9-18-10-12/h1-10H,11H2,(H,19,23)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIRIMLVKWKUAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)COC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the pyridazinone ring, followed by the introduction of the phenyl group and the pyridinyl ether moiety. Common reagents and conditions used in these reactions may include:

Formation of Pyridazinone Ring: This step might involve the cyclization of a suitable precursor, such as a hydrazine derivative, under acidic or basic conditions.

Introduction of Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Formation of Pyridinyl Ether Moiety: This step could involve the reaction of a pyridine derivative with an appropriate alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions).

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the molecule.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide will depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Pathway Modulation: The compound might influence various biochemical pathways, leading to changes in cellular metabolism, gene expression, or other processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide may include other heterocyclic compounds with pyridazinone, phenyl, and pyridinyl ether moieties. Examples could be:

- N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-2-yloxy)acetamide

- N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-4-yloxy)acetamide

- N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(quinolin-3-yloxy)acetamide

Uniqueness

The uniqueness of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various research and industrial applications to achieve specific desired outcomes.

Biological Activity

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of metabolic regulation and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of organic compounds known as benzanilides and is characterized by a pyridazinone ring. Its IUPAC name is N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-2-(pyridin-3-yloxy)acetamide. The molecular formula is , with a molecular weight of 293.31 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 293.31 g/mol |

| IUPAC Name | N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-2-(pyridin-3-yloxy)acetamide |

Target of Action

The primary target of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide is the thyroid hormone receptor β (THR-β) , which plays a crucial role in regulating metabolic processes, particularly lipid metabolism in the liver.

Mode of Action

This compound acts as an agonist for THR-β, leading to significant alterations in lipid profiles by decreasing levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG). This selective action on THR-β distinguishes it from earlier analogues, enhancing its therapeutic potential for metabolic disorders .

Biochemical Pathways

The interaction of this compound with THR-β initiates a cascade of biochemical events that regulate lipid metabolism. The activation of THR-β influences gene expression related to lipid homeostasis, promoting a favorable lipid profile which can mitigate risks associated with cardiovascular diseases.

Research Findings and Case Studies

Several studies have highlighted the biological activities associated with N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide:

- Lipid Metabolism : A study demonstrated that administration of this compound resulted in a significant reduction in serum LDL-C and TG levels in animal models, indicating its potential as a therapeutic agent for dyslipidemia.

- Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, although further studies are needed to elucidate the specific mechanisms involved .

- Anticancer Potential : Research has indicated that compounds with similar structures may possess anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines .

Q & A

Q. What are the optimized synthetic routes for N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(pyridin-3-yloxy)acetamide?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Substitution Reactions : React 2-aminophenol derivatives with pyridazinone precursors under alkaline conditions (e.g., K₂CO₃ in DMF) to form the pyridazinone-phenyl backbone .

Acetamide Coupling : Introduce the pyridin-3-yloxy group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki reaction) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 65–75 | 90% |

| 2 | 70–80 | 95% |

Q. How can structural characterization be performed to confirm the compound’s identity?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR to confirm aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm). Compare with analogs in , where pyridazinone protons appear at δ 6.5–7.0 ppm .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 365.12).

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation (if crystalline) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Antiproliferative Assays : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2). Reference IC₅₀ values from pyridazinone analogs (e.g., 14–18 μM in ) .

- Enzyme Inhibition : Test against kinases (e.g., CDK2/CDK9) via fluorescence polarization assays .

Key Data :

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 | 15.2 ± 1.3 |

| HepG2 | 18.7 ± 2.1 |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Methodological Answer :

- Substituent Variation : Modify pyridin-3-yloxy (e.g., introduce electron-withdrawing groups like -F or -CN) to enhance binding. Compare with analogs in , where 4-fluorophenyl derivatives show 20% higher activity .

- Scaffold Hopping : Replace pyridazinone with triazolopyrimidine () or thiazolopyrimidine () cores to assess bioactivity shifts.

Key SAR Insights :

| Substituent | Activity Change |

|---|---|

| -F (para) | +20% |

| -OCH₃ | -15% |

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Resolve tautomerism or dynamic effects (e.g., pyridazinone keto-enol equilibrium) .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- Deuteration Studies : Confirm exchangeable protons (e.g., NH in acetamide) via D₂O shake .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodological Answer :

- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -SO₃H) on the phenyl ring. shows methyl groups improve LogP by 0.5 units .

- Prodrug Design : Mask polar groups (e.g., esterify acetamide) to enhance bioavailability .

- Microsomal Stability Assays : Use liver microsomes (human/rat) to assess metabolic degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.